molecular formula C26H21NO4S B557937 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid CAS No. 177966-61-9

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid

Cat. No. B557937
M. Wt: 443.5 g/mol
InChI Key: BQIZNDWONIMCGM-HSZRJFAPSA-N
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Description

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid” is an organic compound . The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups. The compound also contains a benzo[b]thiophene group, which is a heterocyclic compound that is often found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely to be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. These techniques can provide information on the types of bonds present in the molecule, the arrangement of atoms, and the presence of functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The Fmoc group can be removed under mildly acidic conditions, which can allow for further reactions to occur at the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the Fmoc group could make the compound relatively non-polar and therefore soluble in organic solvents .

Scientific Research Applications

Photophysics and Bioimaging

  • A study by (Morales et al., 2010) explored the photophysical properties and bioimaging applications of a water-soluble fluorene derivative. This compound demonstrated high fluorescence quantum yield and was effective for two-photon fluorescence microscopy imaging of cells, showcasing its potential in integrin imaging.

Peptide Synthesis

  • The synthesis of N-Fmoc-protected β2-homoamino acids was detailed by (Šebesta & Seebach, 2003). This process is crucial for the preparation of Fmoc-amino acids used in solid-phase syntheses of β-peptides.
  • Another study by (Ellmerer-Müller et al., 1998) reported the successful application of the Arndt-Eistert protocol to produce enantiomerically pure N-Fmoc-protected β-amino acids, highlighting its utility in peptide synthesis.

Materials Science and Nanotechnology

  • Research by (Gour et al., 2021) investigated the self-assembled structures formed by Fmoc modified aliphatic amino acids. These findings have implications for the design of new materials and nanotechnology applications.
  • Another study focused on the controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine, as reported by (Kshtriya et al., 2021). These structures could have significant applications in material science.

Biosensor Applications

  • The use of a compound involving this molecule in cholesterol biosensor applications was explored by (Soylemez et al., 2013). This study demonstrated the potential of such compounds in developing new biosensors for health diagnostics.

Solar Cell Technology

  • Research by (Cho et al., 2014) investigated organic dyes with fluorinated-benzothiadiazole spacers for dye-sensitized solar cells. The findings contribute to the development of more efficient solar cell technologies.

Pharmaceutical Synthesis

  • A study by (Mollica et al., 2012) described a new synthetic pathway to prepare asymmetrically protected diaminosuberic acid, demonstrating the relevance of such compounds in pharmaceutical synthesis.

Future Directions

The future research directions for this compound could involve further studies to determine its biological activity and potential applications in pharmaceuticals or other areas .

properties

IUPAC Name

(2R)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIZNDWONIMCGM-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131004
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzo[b]thiophene-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid

CAS RN

177966-61-9
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzo[b]thiophene-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177966-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzo[b]thiophene-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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